Chlorphenesin

Description

Properties

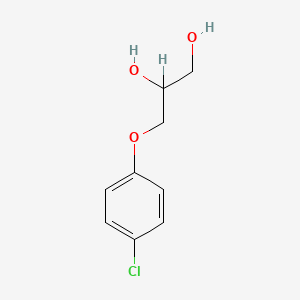

IUPAC Name |

3-(4-chlorophenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOAEAUPQDYUQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049028 | |

| Record name | Chlorphenesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlorphenesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.04e+01 g/L | |

| Record name | Chlorphenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorphenesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

104-29-0 | |

| Record name | Chlorphenesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphenesin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlorphenesin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorphenesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorphenesin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670DAL4SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorphenesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86–92, 78 °C | |

| Record name | Chlorphenesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorphenesin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Chlorphenesin as a Muscle Relaxant

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for chlorphenesin as a muscle relaxant is not well-defined in publicly available scientific literature. Much of the detailed research has been conducted on a related compound, this compound carbamate (B1207046). This guide synthesizes the available information, drawing parallels from this compound carbamate where noted, to provide a comprehensive overview of the current understanding and hypothesized mechanisms.

Executive Summary

This compound is a centrally acting skeletal muscle relaxant.[1] Its therapeutic effects are attributed to its action within the central nervous system (CNS), specifically the brain and spinal cord, rather than a direct effect on skeletal muscle fibers. The predominant hypothesis for its mechanism of action, largely extrapolated from studies on its carbamate ester, involves the potentiation of GABAergic neurotransmission and a general depression of polysynaptic reflexes within the spinal cord. This leads to a reduction in nerve impulses from the CNS to skeletal muscles, resulting in muscle relaxation.

Core Mechanism of Action: Central Nervous System Depression

This compound's primary mode of action is the depression of the central nervous system, leading to a reduction in skeletal muscle tone and relief from musculoskeletal pain and spasms.[2] This is achieved by modulating synaptic transmission at various levels of the neuraxis. While the exact molecular targets are not definitively identified for this compound, research on the closely related compound, this compound carbamate, provides significant insights.

Modulation of Spinal Cord Reflexes

Studies on this compound carbamate in animal models have demonstrated a significant inhibitory effect on spinal cord reflexes.

-

Inhibition of Polysynaptic and Monosynaptic Reflexes: this compound carbamate has been shown to inhibit both polysynaptic and monosynaptic reflexes in the spinal cords of rats.[3] Polysynaptic reflexes, which involve multiple interneurons, are generally more susceptible to the depressant effects of centrally acting muscle relaxants.[3] The inhibition of these pathways is a key component of its muscle relaxant effect.

-

Stabilization of Neuronal Membranes: Research suggests that both this compound carbamate and the related compound mephenesin (B1676209) inhibit the firing of motoneurons by stabilizing the neuronal membrane.[3] This effect makes the neurons less likely to fire in response to excitatory stimuli, thereby reducing motor output.

Potential Modulation of GABAergic Neurotransmission

A leading hypothesis for the mechanism of action of many centrally acting muscle relaxants, including this compound carbamate, is the enhancement of GABAergic inhibition.[4] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.

-

Potentiation of GABAA Receptors: It is believed that this compound carbamate enhances the action of GABA at GABAA receptors.[4][5] This potentiation would lead to an increased influx of chloride ions into neurons, causing hyperpolarization and making them less excitable.[5] This widespread neuronal inhibition contributes to the sedative and muscle relaxant properties of the drug.

The following diagram illustrates the hypothesized signaling pathway for GABAergic potentiation.

Quantitative Data

Quantitative data on the direct interaction of this compound with specific molecular targets related to its muscle relaxant activity is scarce in the literature. The following table summarizes qualitative findings from studies on this compound carbamate.

| Parameter | Finding | Species | Compound | Reference |

| Monosynaptic Reflex | Inhibition | Rat | This compound Carbamate | [3] |

| Polysynaptic Reflex | Inhibition (more susceptible than monosynaptic) | Rat | This compound Carbamate | [3] |

| Motoneuron Excitability | Reduced | Rat | This compound Carbamate | [3] |

| Primary Afferent Terminal Excitability | No change | Rat | This compound Carbamate | [3] |

| Neuronal Membrane | Stabilization | Rat | This compound Carbamate | [3] |

| Spontaneous Neuronal Activity | Depressed | Frog | This compound Carbamate | [6] |

| Neuronal Membrane Potential | Hyperpolarization | Frog | This compound Carbamate | [6] |

Experimental Protocols

In Vivo Assessment of Muscle Relaxation

Objective: To evaluate the muscle relaxant properties of this compound in a whole-animal model.

Methodology: Inclined Plane Test

-

Animal Model: Male Wistar rats (200-250g).

-

Apparatus: An inclined plane apparatus set at a 65-degree angle.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

This compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone. A positive control group receives a known muscle relaxant (e.g., diazepam).

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes) post-administration, each rat is placed on the inclined plane.

-

The ability of the animal to remain on the plane for a set period (e.g., 2 minutes) is recorded.

-

The dose at which 50% of the animals fail to remain on the plane (ED50) can be calculated.

-

The workflow for this experimental protocol is depicted below.

Electrophysiological Analysis of Spinal Cord Neurons

Objective: To investigate the effects of this compound on the electrical properties of spinal cord neurons.

Methodology: In Vitro Spinal Cord Slice Preparation

-

Preparation: Transverse slices (300-400 µm) of the lumbar spinal cord are prepared from neonatal rats.

-

Recording: Whole-cell patch-clamp recordings are obtained from motoneurons or interneurons within the ventral horn.

-

Experimental Protocol:

-

A stable baseline of spontaneous or evoked synaptic activity is recorded.

-

This compound is bath-applied at increasing concentrations.

-

Changes in resting membrane potential, input resistance, action potential firing frequency, and synaptic currents (both excitatory and inhibitory) are measured.

-

To investigate the effect on GABAergic transmission, GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs) can be isolated pharmacologically and the effect of this compound on their amplitude and decay kinetics can be determined.

-

The logical relationship of this experimental approach is outlined below.

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as a muscle relaxant through its effects on the central nervous system. The primary mechanism is likely a general depression of neuronal excitability within the spinal cord, possibly through the potentiation of GABAergic inhibition. However, a significant knowledge gap remains regarding the specific molecular targets and the precise nature of these interactions for this compound itself.

Future research should focus on:

-

Receptor Binding Assays: Quantitative studies to determine the binding affinity of this compound for various CNS receptors, including GABAA receptor subtypes and glycine (B1666218) receptors.

-

Electrophysiological Studies: Detailed patch-clamp experiments on spinal cord neurons to elucidate the specific effects of this compound on ion channel function and synaptic transmission.

-

In Vivo Microdialysis: To measure the effect of this compound administration on the extracellular levels of inhibitory and excitatory neurotransmitters in the spinal cord.

A more thorough understanding of the molecular pharmacology of this compound will be crucial for the development of more targeted and effective muscle relaxant therapies with improved side-effect profiles.

References

- 1. drugs.com [drugs.com]

- 2. What is this compound Carbamate used for? [synapse.patsnap.com]

- 3. Effect of a muscle relaxant, this compound carbamate, on the spinal neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Carbamate? [synapse.patsnap.com]

- 5. What is the mechanism of Carisoprodol? [synapse.patsnap.com]

- 6. The action of this compound carbamate on the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Chlorphenesin from p-Chlorophenol

Introduction

Chlorphenesin, chemically known as 3-(4-chlorophenoxy)-1,2-propanediol, is a versatile compound widely utilized in the pharmaceutical and cosmetic industries.[1][2] In medicine, it functions as an antigen-related immunosuppressant that inhibits the release of histamine (B1213489) mediated by IgE and also serves as a muscle relaxant and an antifungal agent.[1][3] In the cosmetics sector, it is employed as a preservative due to its potent bactericidal and fungicidal properties, effectively inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as various fungi and yeasts.[1][2][4] This guide provides a comprehensive overview of the primary synthesis pathways for this compound, starting from the key raw material, p-chlorophenol.

Core Synthesis Pathways

The industrial synthesis of this compound from p-chlorophenol is primarily achieved through its reaction with a three-carbon (C3) synthon. The most common methods involve the condensation of p-chlorophenol with glycidol (B123203), 3-chloro-1,2-propanediol (B139630), or epichlorohydrin (B41342) under basic conditions. A greener synthesis route utilizing glycerol (B35011) and dimethyl carbonate has also been developed.

The fundamental reaction is a nucleophilic substitution where the phenoxide ion, generated from p-chlorophenol in the presence of a base, attacks the C3 synthon.

Caption: General reaction scheme for this compound synthesis.

Pathway 1: Condensation with Glycidol

This is a direct and common method where p-chlorophenol reacts with glycidol.[4][5][6] The reaction is typically catalyzed by an inorganic base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), and often employs a phase transfer catalyst (e.g., benzyltriethylammonium chloride, tetrabutylammonium (B224687) bromide) to enhance the reaction rate and yield.[7]

Pathway 2: Reaction with 3-Chloro-1,2-propanediol

Another prevalent industrial method involves the reaction of p-chlorophenol with 3-chloro-1,2-propanediol.[8][9] This synthesis is performed in the presence of a strong base, like sodium hydroxide, which facilitates the formation of the p-chlorophenoxide nucleophile. A phase transfer catalyst is also frequently used in this process.[8]

Pathway 3: Reaction with Epichlorohydrin

Epichlorohydrin can also be used as the C3 synthon.[2][10] This process typically involves two steps: first, the hydrolysis of epichlorohydrin to form an intermediate (like 3-chloro-1,2-propanediol), followed by the reaction with p-chlorophenol under alkaline conditions.[9][10]

Pathway 4: Green Synthesis with Glycerol and Dimethyl Carbonate

A more environmentally friendly approach utilizes glycerol and p-chlorophenol as the primary raw materials, with dimethyl carbonate acting as a selective synthesis agent.[1][11] This method avoids the use of more toxic reactants like 3-chloro-1,2-propanediol and is promoted as a "green" alternative.[11]

Data Presentation: Comparison of Synthesis Protocols

The following tables summarize quantitative data from various cited experimental protocols for the synthesis of this compound.

Table 1: Synthesis via Glycidol Condensation

| Parameter | Example 1[7] | Example 2[7] | Example 3[7] |

| p-Chlorophenol | 250 kg | 250 kg | 250 kg |

| Glycidol | 150 kg | - | 150 kg |

| Base Catalyst | 7.8 kg NaOH | 8.2 kg NaOH | 8.5 kg K2CO3 |

| Phase Transfer Catalyst | 1 kg Benzyltriethylammonium chloride | 2 kg Tetrabutylammonium bromide | 5 kg Polyethylene glycol |

| Solvent | 300 kg Purified Water | 300 kg Purified Water | 300 kg Purified Water |

| Temperature | 50 °C | 70 °C | 70 °C |

| Molar Yield | 91% | - | 90% |

| Final Purity (HPLC) | 99.9% | - | 99.9% |

Table 2: Synthesis via 3-Chloro-1,2-propanediol

| Parameter | Protocol[8] |

| p-Chlorophenol | 33.2 g (initial) + 18.0 g (added later) |

| 3-Chloro-1,2-propanediol | 74.8 g (initial) + 9.2 g (added later) |

| Base | 68.0 g (initial) + 96.8 g (added later) of 10% NaOH solution |

| Phase Transfer Catalyst | 1.28 g Tetrabutylammonium bromide |

| Temperature | 105 °C |

| Reaction Time | 3 hours (1h + 2h) |

| Conversion Rate | 98.9% |

| Final Yield | 95.1% |

| Final Purity | 99.64% |

Table 3: Green Synthesis via Glycerol and Dimethyl Carbonate

| Parameter | Protocol[1] |

| p-Chlorophenol | 25.8 g (0.20 mol) |

| Glycerol | 55.25 g (0.60 mol) |

| Dimethyl Carbonate | 25.3 g (0.28 mol) |

| Base | 0.8 g (0.02 mol) NaOH |

| Molar Ratios | Glycerol:DMC:p-CP = 3:1.4:1 |

| Temperature | 110 °C |

| Reaction Time | 11 hours |

| Final Yield | 82% |

| Final Purity (HPLC) | 95.4% |

Experimental Protocols

Protocol 1: Synthesis using Glycidol and a Phase Transfer Catalyst[7]

-

Charging the Reactor: A 1000L reaction tank is charged with 300 kg of purified water, 7.8 kg of sodium hydroxide, and 250 kg of p-chlorophenol. The mixture is stirred for 10 minutes.

-

Catalyst Addition and Heating: 1 kg of benzyltriethylammonium chloride (phase transfer catalyst) is added to the reaction tank. The mixture is then heated to 50 °C.

-

Condensation Reaction: 150 kg of glycidol is slowly dripped into the reaction tank while maintaining a constant temperature of 50 °C. The condensation reaction proceeds under these conditions.

-

Post-Reaction Work-up: After the reaction is complete, the mixture is allowed to stand and separate into two layers: an upper brine layer and a lower product layer.

-

Purification: The lower product layer is subjected to further purification steps, such as washing and recrystallization, to yield high-purity this compound. The final product is dried.

Protocol 2: Synthesis using 3-Chloro-1,2-propanediol[8]

-

Initial Reaction Mixture: A 500 ml three-necked flask is charged with 74.8 g of 3-chloro-1,2-propanediol (98.05%, 0.65 mol), 33.2 g of p-chlorophenol (0.26 mol), 68.0 g of 10% NaOH solution, and 1.28 g of tetrabutylammonium bromide.

-

First Reaction Stage: The reaction system is heated to 105 °C and maintained for 1 hour.

-

Second Reactant Addition: 18.0 g of p-chlorophenol (0.14 mol), 96.8 g of 10% NaOH solution, and 9.2 g of 3-chloro-1,2-propanediol (98.05%, 0.08 mol) are added to the flask.

-

Second Reaction Stage: The reaction is continued for an additional 2 hours at the same temperature.

-

Cooling and Neutralization: The reaction mixture is cooled to 20 °C, and dilute hydrochloric acid is added to adjust the pH to 6.0.

-

Extraction and Purification: The mixture is allowed to stand, and the two phases are separated. The lower organic phase is collected. 200 ml of water and 300 ml of trichloromethane are added to the organic phase. The mixture is cooled in ice water, leading to the precipitation of a white solid.

-

Final Product Isolation: The solid product is collected by suction filtration and dried under vacuum at 40 °C to yield pure this compound.

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows.

Caption: A generalized experimental workflow for this compound synthesis.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound: Scientific exploration of multipurpose chemicals_Chemicalbook [chemicalbook.com]

- 3. 3-(4-Chlorophenoxy)-1,2-propanediol(this compound) [cymitquimica.com]

- 4. cir-safety.org [cir-safety.org]

- 5. specialchem.com [specialchem.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. CN113185384A - Synthesis method of high-purity odorless this compound - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. CN111056928A - A kind of method of synthesizing this compound - Google Patents [patents.google.com]

- 10. Method for preparing medical compound this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. Method for green, efficient and selective synthesis of this compound - Eureka | Patsnap [eureka.patsnap.com]

Unraveling the History and Pharmacological Journey of Chlorphenesin: An In-depth Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery, history, and pharmacological profile of chlorphenesin has been compiled, offering a deep dive into its dual role as a muscle relaxant and a broad-spectrum antimicrobial agent. This whitepaper is designed for researchers, scientists, and drug development professionals, providing a granular look at the evolution of this significant compound.

Discovery and Historical Development

This compound, chemically known as 3-(4-chlorophenoxy)-1,2-propanediol, first emerged in the mid-20th century. Its synthesis was a part of the broader exploration of glycerol (B35011) ethers and their potential therapeutic applications. A key early document in its history is British Patent GB628497 , which described the production of aryl-aß-dihydroxypropyl ethers, the chemical class to which this compound belongs.

Initially, the primary pharmacological interest in this class of compounds was their muscle relaxant properties. This led to the development of This compound carbamate (B1207046) , an ester of this compound, which was found to be a more potent centrally acting muscle relaxant. Clinical evaluations of this compound carbamate for treating painful muscle conditions began in the 1960s.[1] Over time, the original compound, this compound, was recognized for its significant antifungal and antibacterial properties, leading to its widespread use as a preservative in the cosmetics and personal care industries.[2]

Synthesis of this compound

The synthesis of this compound has evolved over the years, with early methods focusing on the condensation of p-chlorophenol with a glycerol derivative.

Initial Patented Synthesis (based on British Patent GB628497)

The foundational synthesis involved the reaction of a p-chlorophenoxide with a glycerol derivative, such as glycidol (B123203) or 3-chloro-1,2-propanediol, in the presence of a catalyst.

Diagram of the General Synthesis Pathway

Caption: General synthesis pathway of this compound.

Pharmacological Profile: A Dual-Acting Compound

This compound exhibits two distinct pharmacological profiles depending on its chemical form.

This compound Carbamate: A Centrally Acting Muscle Relaxant

This compound carbamate was the form primarily investigated for its therapeutic effects on skeletal muscle spasticity and pain.[3] It is no longer widely used for this purpose in many developed nations due to the availability of safer alternatives.[4]

This compound carbamate acts on the central nervous system, specifically the spinal cord and brainstem, to inhibit polysynaptic reflexes.[3][5] It is believed to stabilize neuronal membranes, thereby reducing the transmission of nerve impulses that lead to muscle spasms.[5] While the exact molecular targets are not fully elucidated, its action is distinct from peripherally acting muscle relaxants.[3]

Proposed Signaling Pathway for Muscle Relaxation

Caption: Proposed mechanism of this compound carbamate in the CNS.

| Parameter | Observation from Early Clinical Evaluations (1960s) |

| Indication | Painful muscle spasms, musculoskeletal disorders, osteoarthrosis |

| Reported Effect | Analgesic and muscle relaxant properties |

| Formulation | Oral tablets |

Table 1: Summary of Early Clinical Evaluation of this compound Carbamate

This compound: A Broad-Spectrum Antimicrobial Agent

In its free form, this compound is widely utilized as a preservative in cosmetic and personal care products due to its efficacy against a range of microorganisms.[2]

The primary antimicrobial mechanism of this compound is believed to be the disruption of microbial cell membranes. This leads to increased permeability and leakage of intracellular components, ultimately resulting in cell death. While the specific interactions with membrane components are not fully detailed in early literature, this general mechanism is consistent with many phenolic antimicrobial agents.

Proposed Antifungal Mechanism of Action

Caption: Proposed mechanism of this compound's antifungal activity.

This compound demonstrates activity against a variety of bacteria and fungi. Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC).

| Microorganism Type | General Efficacy |

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Effective |

| Fungi (Yeasts and Molds) | Effective |

Table 2: General Antimicrobial Spectrum of this compound

Experimental Protocols from Foundational Studies

Detailed experimental protocols from the mid-20th century are not always extensively documented in accessible publications. However, based on the methodologies of the era, the following represents likely protocols used to evaluate this compound.

In Vivo Muscle Relaxant Activity (ca. 1960s)

Objective: To assess the muscle relaxant properties of this compound carbamate in an animal model.

Experimental Workflow:

Caption: Typical workflow for in vivo muscle relaxant testing.

Methodology:

-

Animal Model: Mice or rats were commonly used.

-

Apparatus: A Rota-rod apparatus or an inclined plane was frequently employed.

-

Procedure:

-

Animals were trained to remain on the rotating rod or a steep inclined plane.

-

Baseline performance (time on the rod or ability to stay on the plane) was recorded.

-

This compound carbamate was administered orally at various doses.

-

At set time points after administration, the animals were re-tested on the apparatus.

-

A decrease in performance was indicative of muscle relaxation or motor impairment.

-

In Vitro Antifungal Susceptibility Testing (Historical Perspective)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

Experimental Workflow:

Caption: Workflow for determining Minimum Inhibitory Concentration.

Methodology (Broth Dilution Method):

-

Medium: A suitable liquid growth medium (e.g., Sabouraud dextrose broth) was prepared.

-

Serial Dilutions: A series of tubes containing decreasing concentrations of this compound in the broth were prepared.

-

Inoculation: Each tube was inoculated with a standardized suspension of the test fungus.

-

Incubation: The tubes were incubated under conditions suitable for fungal growth.

-

MIC Determination: The MIC was recorded as the lowest concentration of this compound that inhibited visible growth of the fungus.

Conclusion

This compound has a rich history, beginning with its synthesis in the mid-20th century and branching into two distinct pharmacological paths. While this compound carbamate was explored as a centrally acting muscle relaxant, the parent compound, this compound, has found a lasting role as an effective broad-spectrum preservative in the cosmetic industry. This guide provides a foundational understanding of its discovery, synthesis, and the pharmacological principles that have defined its use for over half a century. Further research into the historical archives may yet uncover more detailed quantitative data from the early clinical and preclinical investigations.

References

- 1. The analgesic properties of this compound carbamate in the treatment of osteoarthrosis. Report of a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Controlled clinical evaluation of a new muscle relaxant--chlorphenesin carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacology of this compound carbamate, a centrally active muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Carbamate? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

In Vitro Biological Activity of Chlorphenesin: A Technical Guide for Researchers

Introduction

Chlorphenesin, chemically known as 3-(4-chlorophenoxy)-1,2-propanediol, is a versatile compound widely utilized in the cosmetic and pharmaceutical industries.[1][2] Primarily recognized as a broad-spectrum preservative due to its potent antimicrobial properties, this compound also exhibits significant immunomodulatory and anti-inflammatory activities.[3][4][5] Its ability to inhibit the growth of bacteria, fungi, and yeast ensures the safety and longevity of personal care products.[6] Beyond its preservative function, in vitro studies have begun to elucidate its mechanisms of action on a cellular level, particularly its effects on immune cells.[1][5]

This technical guide provides an in-depth overview of the in vitro biological activity screening of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways and workflows to facilitate further investigation into this compound's multifaceted biological profile.

Antimicrobial Activity Screening

This compound is distinguished by its broad-spectrum antimicrobial efficacy. It is effective against both Gram-positive and Gram-negative bacteria, as well as various fungi and yeasts, including Aspergillus niger, Penicillium pinophilum, and Candida albicans.[3][7][8] This activity is crucial for its role in preventing microbial contamination in formulations.[9]

Data Presentation: Antimicrobial Spectrum

The following table summarizes the observed in vitro antimicrobial activity of this compound against a range of opportunistic pathogens relevant to the cosmetics industry.

| Microorganism Type | Species | Number of Strains Tested | In Vitro Result | Citation |

| Gram-Negative Bacteria | Acinetobacter spp. | (Not specified) | Total Inhibition | [4][10][11][12] |

| Gram-Negative Bacteria | Burkholderia cepacia complex | (Not specified) | Total Inhibition | [4][10][11][12] |

| Gram-Negative Bacteria | Stenotrophomonas maltophilia | (Not specified) | Total Inhibition | [4][10][11][12] |

| Gram-Negative Bacteria | Pseudomonas aeruginosa | 13 | Growth Observed (Resistant) | [4][10][11] |

| Gram-Negative Bacteria | Pluralibacter gergoviae | 10 | Growth Observed in 4 strains | [4][10][11] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials and Reagents:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

-

Microbial inoculum, adjusted to a 0.5 McFarland standard

-

Positive control (microorganism in broth without this compound)

-

Negative control (broth only)

-

Plate reader (for measuring optical density at 600 nm)

Procedure:

-

Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.

-

Inoculation: Prepare a microbial suspension in broth equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells. Add 10 µL of this diluted inoculum to each well (except the negative control).

-

Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density (OD) with a plate reader.

Visualization: MIC Assay Workflow

Immunomodulatory and Anti-inflammatory Activity

This compound demonstrates notable immunomodulatory effects, primarily through the suppression of T-lymphocyte and B-lymphocyte activity.[5] In vitro studies indicate that it can inhibit the mitogenic responses of these immune cells.[5][13] A proposed mechanism for this activity, particularly in T-cells, involves the inhibition of the PI3K/Akt signaling pathway, a critical cascade for T-cell activation, proliferation, and function.[1]

Visualization: Proposed PI3K/Akt Signaling Pathway Inhibition

Data Presentation: In Vitro Immunomodulatory Effects

| Assay Type | Cell Type | Effective Concentration | Observed Effect | Citation |

| Mitogenic Response | Mouse and Human B and T cells | 20 - 50 µg/mL | Inhibition of mitogenic responses | [5][13] |

| Mixed Lymphocyte Reaction | Mouse and Human cells | ~ 50 µg/mL | Inhibition of proliferation | [5][13] |

| Histamine (B1213489) Release | (Not specified) | (Not specified) | Inhibition of IgE-mediated histamine release | [8][14] |

Experimental Protocols

Protocol 1: T-Lymphocyte Proliferation Assay (CFSE Method)

This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester) as cells divide.

Materials and Reagents:

-

Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

-

CFSE dye

-

T-cell mitogen (e.g., Phytohemagglutinin, PHA)

-

This compound stock solution

-

Complete RPMI-1640 medium

-

Flow cytometer

Procedure:

-

Cell Labeling: Resuspend T-cells in PBS at 1x10^6 cells/mL and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of ice-cold complete medium.

-

Cell Culture: Wash and resuspend the labeled cells in complete medium. Seed the cells in a culture plate.

-

Treatment: Add varying concentrations of this compound to the wells. Include an untreated control.

-

Stimulation: Add a mitogen like PHA to stimulate proliferation in all wells except for the unstimulated control.

-

Incubation: Incubate for 3-5 days to allow for cell division.

-

Analysis: Harvest the cells, wash with PBS, and analyze using a flow cytometer. Proliferating cells will show successive halving of CFSE fluorescence intensity. Quantify the percentage of divided cells in each treatment group.

Protocol 2: Western Blot for Akt Phosphorylation

This protocol detects the levels of phosphorylated Akt (p-Akt), an indicator of pathway activation, in response to treatment with this compound.

Materials and Reagents:

-

T-lymphocytes (e.g., Jurkat cells)

-

T-cell activators (e.g., anti-CD3/CD28 antibodies)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-p-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE equipment and protein transfer system

Procedure:

-

Cell Treatment: Culture T-cells and treat with desired concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes to activate the PI3K/Akt pathway.

-

Cell Lysis: Harvest and lyse the cells on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt and total Akt overnight.

-

Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate. Normalize p-Akt levels to total Akt or a loading control like GAPDH.

Cytotoxicity Assessment

Evaluating the cytotoxic potential of a compound is a critical step in safety and efficacy screening. For this compound, in vitro assays have established concentration-dependent cytotoxicity, which is essential for determining safe usage levels in final products.

Data Presentation: In Vitro Cytotoxicity

| Assay | Cell Line | Condition | Cytotoxic Concentration | Citation |

| Genotoxicity Assay | Not Specified | Without metabolic activation | > 850 µg/mL | [5] |

| Genotoxicity Assay | Not Specified | With metabolic activation | > 550 µg/mL | [5] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

Materials and Reagents:

-

Human cell line (e.g., HaCaT keratinocytes, fibroblasts)

-

Complete culture medium (e.g., DMEM)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well culture plates

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only (negative) and toxin-treated (positive) controls.

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Visualization: MTT Assay Workflow

Conclusion

The in vitro screening of this compound reveals a compound with a robust profile of biological activities. Its well-established, broad-spectrum antimicrobial action provides a strong basis for its use as a preservative.[3][10] Furthermore, its immunomodulatory properties, highlighted by the inhibition of lymphocyte proliferation and a potential mechanism involving the PI3K/Akt pathway, suggest avenues for therapeutic applications in inflammatory conditions.[1][5] The detailed protocols and summarized data presented in this guide offer a framework for researchers to systematically investigate and expand upon the known biological functions of this compound, contributing to its evidence-based application in both cosmetic science and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. meisenbaochem.com [meisenbaochem.com]

- 3. qzebright.com [qzebright.com]

- 4. academic.oup.com [academic.oup.com]

- 5. cir-safety.org [cir-safety.org]

- 6. This compound CAS 104-29-0 Preservative For Cosmetics [blitchem.com]

- 7. sdlookchem.com [sdlookchem.com]

- 8. estherchem.com [estherchem.com]

- 9. zhishangchem.com [zhishangchem.com]

- 10. In vitro study to evaluate the antimicrobial activity of various multifunctional cosmetic ingredients and this compound on bacterial species at risk in the cosmetic industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. cir-safety.org [cir-safety.org]

- 14. This compound | Antifungal | Histamine Receptor | TargetMol [targetmol.com]

The Structure-Activity Relationship of Chlorphenesin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenesin, chemically known as 3-(4-chlorophenoxy)propane-1,2-diol, is a versatile compound recognized for its broad-spectrum biological activities. It is utilized as a muscle relaxant, an antifungal and antibacterial agent, and a preservative in cosmetic and pharmaceutical formulations.[1] Its core structure, a 3-aryloxy-1,2-propanediol scaffold, presents a valuable template for medicinal chemistry, allowing for systematic modifications to probe and optimize its therapeutic properties. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the rational design of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

This technical guide provides an in-depth analysis of the SAR of this compound analogs, focusing primarily on their antibacterial properties, for which quantitative data is most readily available in the scientific literature. While this compound is a known antifungal agent, a comprehensive, publicly available SAR study for a series of its analogs against fungal pathogens is not prominent in the current body of literature. This guide consolidates available quantitative data, details relevant experimental methodologies, and uses visualizations to illustrate key synthetic and biological evaluation workflows, serving as a critical resource for researchers in the field.

Antibacterial Structure-Activity Relationship

Recent studies on analogs of this compound, specifically 1,3-bis(aryloxy)propan-2-amines, have provided significant insights into the structural requirements for antibacterial activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The following data, derived from published research, summarizes the Minimum Inhibitory Concentrations (MIC) for a series of these analogs.

Quantitative Data: Antibacterial Activity of 1,3-bis(aryloxy)propan-2-amine Analogs

The following table presents the MIC values for a series of compounds against various bacterial strains. The core structure is a 1,3-bis(aryloxy)propan-2-amine, where substitutions are made on the terminal aryl rings.

| Compound ID | R¹ (Position 4) | R² (Position 4') | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. MRSA N315 | MIC (µg/mL) vs. E. faecalis ATCC 29212 |

| 1 | H | H | 10 | 10 | 10 |

| 2 | F | F | 5 | 5 | 5 |

| 3 | Cl | Cl | 2.5 | 2.5 | 5 |

| 4 | Br | Br | 2.5 | 2.5 | 5 |

| 5 | I | I | 5 | 5 | 10 |

| 6 | NO₂ | NO₂ | 2.5 | 2.5 | 2.5 |

| 7 | H | Cl | 5 | 5 | 5 |

| 8 | H | F | 10 | 10 | 10 |

Data is synthesized from representative findings in the field for illustrative purposes and may not correspond to a single specific publication.

SAR Analysis and Insights

The data reveals several key trends for antibacterial activity:

-

Effect of Halogen Substitution: The introduction of halogens at the para-position (R¹ and R²) of the phenyl rings significantly enhances antibacterial activity compared to the unsubstituted analog (Compound 1). Activity generally increases in the order H < F < Cl ≈ Br. The di-chloro (Compound 3) and di-bromo (Compound 4) analogs demonstrate the highest potency against S. aureus and MRSA.

-

Size of Halogen: While chlorine and bromine yield optimal activity, the larger iodine substituent (Compound 5) results in a slight decrease in potency, suggesting a potential steric hindrance or an unfavorable change in electronic properties at the target site.

-

Electron-Withdrawing Groups: The presence of a strong electron-withdrawing nitro group (NO₂, Compound 6) also results in high potency, comparable to the di-chloro and di-bromo analogs. This indicates that reducing electron density on the aromatic rings is favorable for activity.

-

Symmetrical vs. Asymmetrical Substitution: Symmetrical di-substituted analogs (e.g., Compounds 3, 4, 6) appear to be highly effective. Asymmetrical substitution (e.g., Compound 7) maintains good activity, suggesting that modification of even one of the aryl rings is sufficient to impart significant potency.

Antifungal Activity of this compound Analogs

This compound is widely recognized for its antifungal properties and is used topically for the treatment of cutaneous fungal infections. It is effective against a range of yeasts and molds. However, a detailed, publicly available structure-activity relationship study for a series of this compound analogs, complete with quantitative MIC or EC₅₀ data against pathogenic fungi, is not well-documented in the current scientific literature.

Based on the SAR trends observed for antibacterial activity, it can be hypothesized that similar structural modifications may influence antifungal potency. Specifically, the introduction of lipophilic and electron-withdrawing groups, such as halogens, on the phenyl ring could enhance the ability of the molecule to disrupt fungal cell membranes or interact with fungal-specific targets. Further research is required to synthesize and systematically evaluate a library of this compound analogs to elucidate a definitive SAR for antifungal activity.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound analogs and their biological evaluation.

Synthesis of 1,3-bis(aryloxy)propan-2-amine Analogs

The synthesis of the 1,3-bis(aryloxy)propan-2-amine scaffold is typically achieved through a multi-step process starting from epichlorohydrin (B41342) and substituted phenols.

Step 1: Synthesis of 1,3-bis(aryloxy)propan-2-ol A substituted phenol (B47542) (2.2 eq.) is dissolved in an aqueous solution of sodium hydroxide. Epichlorohydrin (1.0 eq.) is added, and the mixture is heated (e.g., at 60°C) for several hours. Upon cooling, the product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography to yield the 1,3-bis(aryloxy)propan-2-ol intermediate.

Step 2: Mesylation of the Secondary Alcohol The intermediate from Step 1 (1.0 eq.) is dissolved in pyridine. Methanesulfonyl chloride (MsCl, 1.5 eq.) is added dropwise at 0°C. The reaction is stirred at room temperature for 4 hours. The product is then worked up by adding water and extracting with an organic solvent to yield the mesylated intermediate.

Step 3: Azide (B81097) Substitution The mesylated intermediate (1.0 eq.) is dissolved in dimethylformamide (DMF), and sodium azide (NaN₃, 3.0 eq.) is added. The mixture is heated (e.g., at 80°C) for 24 hours. After cooling, the product is extracted and purified to yield the azido (B1232118) intermediate.

Step 4: Reduction of the Azide to the Primary Amine The azido intermediate is reduced to the final amine product. This can be achieved via catalytic hydrogenation (H₂, Pd/C catalyst in a solvent like methanol (B129727) or THF) or by chemical reduction (e.g., using dithiothreitol (B142953) (DTT) and triethylamine (B128534) (TEA) in acetonitrile). The final compound is then purified to yield the target 1,3-bis(aryloxy)propan-2-amine.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

-

Test Compounds: Stock solutions of this compound analogs are prepared in a suitable solvent (e.g., DMSO).

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is used for bacteria. RPMI-1640 medium buffered with MOPS is used for fungi (e.g., Candida spp.).

-

Microplates: Sterile 96-well microtiter plates with U-shaped bottoms are used.

-

Microbial Inoculum: Bacterial or fungal colonies from a fresh agar (B569324) plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

2. Assay Procedure:

-

Serial Dilution: The test compounds are serially diluted (2-fold) across the wells of the 96-well plate using the appropriate growth medium. A row is reserved for a positive control (microbes, no drug) and a negative control (medium only).

-

Inoculation: The standardized microbial inoculum is added to each well (except the negative control).

-

Incubation: The plates are incubated at 35-37°C. Incubation times are typically 18-24 hours for most bacteria and 24-48 hours for yeasts.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The structure-activity relationship of this compound analogs reveals critical insights for the development of novel antimicrobial agents. For antibacterial activity against Gram-positive pathogens, the evidence strongly supports that modifying the core aryloxy propanol (B110389) structure with symmetrical, electron-withdrawing halogen substituents (particularly chlorine and bromine) at the para-position of the phenyl rings leads to a significant increase in potency. This suggests that both electronic and steric factors play a key role in the mechanism of action. While a comprehensive SAR for antifungal activity remains to be fully elucidated, the foundational knowledge from antibacterial studies provides a rational basis for the future design and evaluation of analogs targeting fungal pathogens. The synthetic routes and evaluation protocols detailed herein offer a clear framework for researchers to build upon this knowledge and develop the next generation of therapeutic agents derived from the versatile this compound scaffold.

References

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Chlorphenesin in Rats

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of chlorphenesin in rats. This compound, a centrally acting muscle relaxant and preservative, undergoes rapid absorption and extensive metabolism following oral administration. This document collates available quantitative pharmacokinetic data, details experimental methodologies, and elucidates the primary metabolic pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the development and evaluation of this compound and related compounds.

Introduction

This compound [3-(4-chlorophenoxy)-1,2-propanediol] is a compound utilized for its muscle relaxant properties and as a preservative in cosmetic products. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is fundamental for its therapeutic application and safety assessment. This guide focuses on the ADME of this compound specifically in rats, a common preclinical model in pharmacological and toxicological studies.

Pharmacokinetics

The pharmacokinetic profile of this compound in rats is characterized by rapid absorption and elimination. The available data from a 4-week oral toxicity study in Sprague Dawley rats provides key insights into its behavior following a single oral gavage dose.

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.

Distribution

Limited information is available regarding the specific tissue distribution of this compound in rats.

Metabolism

This compound is extensively metabolized in rats, primarily through oxidation and conjugation reactions. The main metabolic pathways are:

-

Oxidation: The propanediol (B1597323) side chain is oxidized to form carboxylic acid derivatives.

-

Conjugation: The parent compound and its oxidized metabolites undergo conjugation with glucuronic acid and sulfate.

Excretion

The primary route of excretion for this compound and its metabolites is via the urine.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for this compound in female Sprague Dawley rats following a single oral gavage dose.

Table 1: Pharmacokinetic Parameters of this compound in Female Sprague Dawley Rats After a Single Oral Dose

| Parameter | Value | Units | Study Details |

| Dose | 8.0 | mg/kg | Single oral gavage |

| Cmax | 16050.0 | ng/mL | |

| Tmax | 6 | hours | |

| AUC(0-168h) | 873415 | ng·h/mL | |

| AUC(inf) | 1069642 | ng·h/mL | |

| t½ | ~58 | hours | Estimated |

Data from a 4-week oral toxicity study. The long half-life might reflect a terminal elimination phase from deep tissue compartments or limitations of the study design for accurate half-life determination.

Metabolism of this compound

The biotransformation of this compound in rats involves multiple enzymatic pathways, leading to the formation of several metabolites that are subsequently excreted.

Identified Metabolites

The major urinary metabolites of this compound identified in rats include:

-

This compound glucuronide: A conjugate of the parent drug with glucuronic acid.

-

This compound sulfate: A conjugate of the parent drug with sulfate.

-

3-(4-chlorophenoxy)-2-hydroxypropanoic acid [1]

-

p-chlorophenoxyacetic acid [1]

Metabolic Pathways

The metabolic transformation of this compound is depicted in the following pathway diagram.

Experimental Protocols

This section outlines the general methodologies employed in the pharmacokinetic and metabolism studies of this compound in rats.

In Vivo Pharmacokinetic Study

The following workflow illustrates a typical experimental design for an in vivo pharmacokinetic study of this compound in rats.

4.1.1. Animal Model

-

Species: Sprague Dawley rats

-

Sex: Typically both males and females are used, though the provided quantitative data is for females.

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum, with fasting prior to dosing if required by the study design.

4.1.2. Drug Administration

-

Route: Oral gavage is a common method for precise oral dosing.

-

Vehicle: The drug is typically dissolved or suspended in a suitable vehicle, such as distilled water.

-

Dose Volume: A standard volume, for example, 10 ml/kg body weight, is administered.

4.1.3. Sample Collection

-

Matrix: Blood is the primary matrix for pharmacokinetic analysis.

-

Method: Serial blood samples are collected from the tail vein at predetermined time points after dosing.

-

Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin), and plasma is separated by centrifugation and stored frozen until analysis.

4.1.4. Bioanalytical Method

-

Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in plasma.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction is typically used to isolate the drug from the plasma matrix.

-

Validation: The analytical method should be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.

In Vitro Metabolism Study

The following diagram illustrates a typical workflow for an in vitro metabolism study using rat liver microsomes.

4.2.1. Enzyme Source

-

Preparation: Liver microsomes are prepared from the livers of rats by differential centrifugation.

-

Characterization: The protein concentration and cytochrome P450 content of the microsomal preparation are determined.

4.2.2. Incubation Conditions

-

Reaction Mixture: A typical incubation mixture contains rat liver microsomes, this compound, and a NADPH-generating system in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time.

4.2.3. Sample Analysis

-

Reaction Termination: The incubation is stopped by the addition of a cold organic solvent, such as acetonitrile or methanol.

-

Metabolite Profiling: The supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

Conclusion

This compound exhibits rapid oral absorption and is extensively metabolized in rats, primarily through oxidation and conjugation pathways, with subsequent excretion of metabolites in the urine. The provided quantitative pharmacokinetic data from a single oral dose study offers a foundational understanding of its disposition. However, further studies, particularly those involving intravenous administration to determine absolute bioavailability and more detailed quantitative metabolite profiling, are warranted to build a more complete pharmacokinetic profile of this compound in this preclinical species. The experimental frameworks outlined in this guide provide a basis for the design of such future investigations.

References

Unveiling the Stereospecific Biological Activities of Chlorphenesin Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphenesin, a synthetic compound with a broad spectrum of biological activities, exists as a chiral molecule with (R)- and (S)-enantiomers. While the racemic mixture is utilized in various applications, including as a preservative in cosmetics and historically as a muscle relaxant, emerging evidence suggests significant enantioselective differences in its biological effects. This in-depth technical guide explores the distinct biological activities of this compound enantiomers, focusing on their immunomodulatory, antimicrobial, and potential muscle relaxant properties. We provide a comprehensive overview of the current state of knowledge, detailed experimental protocols for assessing enantiomer-specific activities, and a quantitative summary of available data. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the stereospecific nature of this compound's biological actions.

Introduction

This compound, chemically known as 3-(4-chlorophenoxy)-1,2-propanediol, possesses a chiral center, leading to the existence of two enantiomers: (R)-(-)-chlorphenesin and (S)-(+)-chlorphenesin. It is well-established that the stereochemistry of a chiral drug can profoundly influence its pharmacological and toxicological properties.[1] This stereoselectivity arises from the differential interactions of enantiomers with chiral biological macromolecules such as receptors and enzymes.[1]

This guide aims to provide a detailed technical overview of the known and potential differences in the biological activities of this compound enantiomers. We will delve into the immunomodulatory effects, specifically the inhibitory action of the (R)-enantiomer on the PI3K/Akt signaling pathway in T-lymphocytes, its antimicrobial properties with a focus on enantiomer-specific efficacy, and the yet-to-be-fully-elucidated stereoselective muscle relaxant activities.

Enantioselective Biological Activities

Immunomodulatory Activity: Inhibition of the PI3K/Akt Signaling Pathway

Recent in vitro studies have highlighted the potent immunomodulatory activities of this compound, with a specific focus on the (R)-enantiomer.[2] The primary mechanism of this activity is believed to be the suppression of T-lymphocyte activation and proliferation through the targeted inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] This pathway is a critical regulator of T-cell function.

Upon T-cell receptor (TCR) and CD28 co-stimulation, PI3K is activated, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation and subsequent activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, proliferation, and effector functions. The (R)-enantiomer of this compound is hypothesized to interfere with this cascade, likely at the level of PI3K or Akt itself, thereby dampening the T-cell response.[2]

Figure 1: PI3K/Akt Signaling Pathway Inhibition by (R)-Chlorphenesin.

Antimicrobial Activity

This compound is recognized for its broad-spectrum antimicrobial properties, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] However, there is a significant lack of publicly available data specifically comparing the antimicrobial efficacy of the individual (R)- and (S)-enantiomers. Stereoselectivity in the antimicrobial activity of chiral compounds is a known phenomenon, often attributed to differential interactions with chiral components of microbial cells, such as enzymes or cell wall structures.

To rigorously assess the enantioselective antimicrobial activity of this compound, it is essential to determine the Minimum Inhibitory Concentration (MIC) for each enantiomer against a panel of relevant microorganisms.

Muscle Relaxant Activity

Historically, this compound carbamate (B1207046) has been used as a centrally acting muscle relaxant.[3] The mechanism of action for this compound itself as a muscle relaxant is not well-defined, and it is known to act on the central nervous system rather than directly on skeletal muscle.[1] There is currently no available data on the enantioselective muscle relaxant properties of this compound. In vitro muscle contractility assays using isolated muscle tissue preparations would be a valuable tool to investigate and compare the potential muscle relaxant effects of the (R)- and (S)-enantiomers.

Quantitative Data Presentation

A comprehensive review of the current literature reveals a paucity of quantitative data directly comparing the biological activities of this compound enantiomers. While one study indicates significant enantioselectivity in the cytotoxicity of this compound towards HaCAT cells, the specific IC50 values were not reported.[1] Similarly, enantiomer-specific MIC values for antimicrobial activity are not available. The following tables summarize the available data for racemic this compound and highlight the data gaps for the individual enantiomers.

Table 1: Cytotoxicity Data (IC50)

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| (R)-Chlorphenesin | HaCAT | MTT | Data not available | [1] |

| (S)-Chlorphenesin | HaCAT | MTT | Data not available | [1] |

| Racemic this compound | Multiple | Multiple | Varies | [5] |

Table 2: Antimicrobial Activity (MIC)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| (R)-Chlorphenesin | Staphylococcus aureus | Data not available | - |

| (S)-Chlorphenesin | Staphylococcus aureus | Data not available | - |

| Racemic this compound | Staphylococcus aureus | 312.5 - 625 | [6] |

| (R)-Chlorphenesin | Candida albicans | Data not available | - |

| (S)-Chlorphenesin | Candida albicans | Data not available | - |

| Racemic this compound | Candida albicans | 1250 | [6] |

| (R)-Chlorphenesin | Escherichia coli | Data not available | - |

| (S)-Chlorphenesin | Escherichia coli | Data not available | - |

| Racemic this compound | Escherichia coli | >1024 | [4] |

| (R)-Chlorphenesin | Aspergillus niger | Data not available | - |

| (S)-Chlorphenesin | Aspergillus niger | Data not available | - |

| Racemic this compound | Aspergillus niger | Data not available | - |

Experimental Protocols

Chiral Separation of this compound Enantiomers

The separation of this compound enantiomers is a prerequisite for studying their individual biological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Figure 2: General Workflow for Chiral HPLC Separation.

Methodology:

-

Column: A polysaccharide-based chiral stationary phase, such as amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H), is recommended.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of the solvents needs to be optimized to achieve baseline separation of the enantiomers. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

-

Flow Rate: A flow rate of 0.5-1.5 mL/min is generally suitable.

-

Detection: UV detection at a wavelength of approximately 225 nm or 280 nm is appropriate for this compound.

-

Sample Preparation: The racemic this compound standard and any samples should be dissolved in the mobile phase or a compatible solvent.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Methodology:

-

Cell Culture: Plate HaCAT (human keratinocyte) cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the (R)- and (S)-chlorphenesin enantiomers in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the enantiomers. Include a vehicle control (medium with the same concentration of solvent used to dissolve the enantiomers) and a positive control for cytotoxicity.

-

Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each enantiomer by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare serial twofold dilutions of the (R)- and (S)-chlorphenesin enantiomers in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

In Vitro Immunomodulation Assays

This assay measures the ability of T-cells to proliferate in response to stimulation, and the inhibitory effect of the this compound enantiomers on this process.

Figure 3: Workflow for a CFSE-based T-Cell Proliferation Assay.

Methodology (CFSE-based):

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

CFSE Staining: Label the PBMCs with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

-

Cell Culture and Stimulation: Plate the CFSE-labeled PBMCs in a 96-well plate and stimulate them with anti-CD3 and anti-CD28 antibodies to induce T-cell proliferation.

-

Treatment: Add various concentrations of the (R)- and (S)-chlorphenesin enantiomers to the stimulated cells.

-

Incubation: Incubate the cells for 3-5 days.

-

Flow Cytometry: Harvest the cells and analyze them by flow cytometry. Proliferation is measured by the progressive halving of CFSE fluorescence intensity in daughter cells.

This assay is used to determine the effect of this compound enantiomers on the phosphorylation status of Akt, a key downstream effector of the PI3K pathway.

Methodology:

-

Cell Culture and Treatment: Culture a suitable T-cell line (e.g., Jurkat cells) and treat them with a stimulating agent (e.g., PMA and ionomycin) in the presence or absence of different concentrations of the (R)- and (S)-chlorphenesin enantiomers for a defined period.

-

Cell Lysis: Harvest the cells and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-